molecular formula C11H7ClF3N3O B583902 Desmethyl Norflurazon-d4 CAS No. 1346605-19-3

Desmethyl Norflurazon-d4

Cat. No.: B583902
CAS No.: 1346605-19-3
M. Wt: 293.667
InChI Key: JIEQNXJEEHWIDV-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Norflurazon-d4 is a deuterated form of Desmethyl Norflurazon, a metabolite of the herbicide Norflurazon. This compound is primarily used in scientific research to study the environmental fate and behavior of Norflurazon. The deuterium labeling allows for more precise tracking and analysis in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Norflurazon-d4 typically involves the deuteration of Desmethyl Norflurazon. The process begins with the preparation of Desmethyl Norflurazon, which is synthesized through a series of chemical reactions involving the starting material Norflurazon. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Norflurazon-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Desmethyl Norflurazon-d4 is widely used in scientific research, including:

Mechanism of Action

Desmethyl Norflurazon-d4 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the disruption of carotenoid production, resulting in the bleaching of plant tissues. The molecular targets and pathways involved include the binding of the compound to the active site of phytoene desaturase, preventing the conversion of phytoene to lycopene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity, such as those involving mass spectrometry or NMR spectroscopy .

Properties

IUPAC Name

5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEQNXJEEHWIDV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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